molecular formula C9H11ClO B8029407 1-Chloro-3-ethoxy-5-methylbenzene

1-Chloro-3-ethoxy-5-methylbenzene

Cat. No.: B8029407
M. Wt: 170.63 g/mol
InChI Key: WIPXKIWMAGWXJZ-UHFFFAOYSA-N
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Description

1-Chloro-3-ethoxy-5-methylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, and a methyl group (-CH₃) at position 4. Its molecular formula is C₉H₁₁ClO, with a molecular weight of 170.64 g/mol. The compound’s structure imparts unique physicochemical properties, such as moderate lipophilicity due to the ethoxy and methyl groups, and reactivity influenced by the electron-withdrawing chlorine atom.

Properties

IUPAC Name

1-chloro-3-ethoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPXKIWMAGWXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to introduce the chlorine atom. Subsequently, the ethoxy and methyl groups are introduced through further substitution reactions. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethoxy-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an appropriate solvent.

Major Products Formed:

Scientific Research Applications

1-Chloro-3-ethoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound to understand the behavior of similar aromatic compounds in biological systems.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-5-methylbenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in electrophilic aromatic substitution, the chlorine atom acts as a directing group, influencing the position of incoming substituents on the benzene ring. The ethoxy and methyl groups also play a role in stabilizing reaction intermediates through electron-donating effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-Chloro-3-ethoxy-5-methylbenzene Cl, -OCH₂CH₃, -CH₃ C₉H₁₁ClO 170.64 Not available Ethoxy enhances lipophilicity; chloro directs electrophilic substitution.
1-Chloro-3-methoxy-5-nitrobenzene Cl, -OCH₃, -NO₂ C₇H₅ClNO₃ 203.58 55910-07-1 Nitro group (-NO₂) strongly electron-withdrawing; increases reactivity in reduction reactions.
1-Ethoxy-3-methyl-5-nitrobenzene -OCH₂CH₃, -CH₃, -NO₂ C₉H₁₁NO₃ 197.19 1881328-93-3 Ethoxy and nitro combination may confer stability in acidic conditions. Discontinued commercial availability.
1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene Cl, -OCH₂OCH₃, -CF₃ C₉H₈ClF₃O₂ 256.61 1415130-83-4 Trifluoromethyl (-CF₃) enhances thermal stability and electronegativity.
1-(Ethylthio)-3-methoxy-5-methylbenzene -SCH₂CH₃, -OCH₃, -CH₃ C₁₀H₁₄OS 182.28 1822629-51-5 Thioether (-S-) group increases nucleophilicity and potential for oxidation.

Substituent Effects on Reactivity and Stability

  • Chlorine vs. Nitro Groups : The presence of a nitro group (as in 1-Chloro-3-methoxy-5-nitrobenzene ) significantly increases electron-withdrawing effects compared to methyl or ethoxy groups. This makes nitro-substituted compounds more reactive in electrophilic substitution but less stable under reducing conditions.
  • Ethoxy vs.
  • Trifluoromethyl (-CF₃) : Compounds like 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene exhibit enhanced thermal and oxidative stability due to the strong electronegativity of -CF₃, making them valuable in high-performance materials.

Physicochemical Properties

  • Molecular Weight and Polarity: Heavier substituents (e.g., -CF₃, -NO₂) increase molecular weight and polarity, affecting boiling and melting points. For example, 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has a higher molecular weight (256.61 g/mol) compared to the target compound (170.64 g/mol) .
  • Lipophilicity : Ethoxy and methyl groups in the target compound likely confer higher logP values than nitro- or trifluoromethyl-substituted analogs, influencing bioavailability in pharmaceutical contexts.

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